4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid

Fragment-based drug design Physicochemical profiling Lead optimization

4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid (CAS 1784801-61-1) is a disubstituted pyrrole scaffold featuring a carboxylic acid handle at the 2‑position and a cyclobutylmethyl substituent at the 4‑position of the 1H‑pyrrole ring. With a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.2 g/mol, this compound belongs to the pyrrole‑2‑carboxylic acid family, a privileged class of heterocyclic building blocks widely employed in medicinal chemistry for the construction of bioactive molecules and fragment libraries.

Molecular Formula C10H13NO2
Molecular Weight 179.219
CAS No. 1784801-61-1
Cat. No. B2566506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid
CAS1784801-61-1
Molecular FormulaC10H13NO2
Molecular Weight179.219
Structural Identifiers
SMILESC1CC(C1)CC2=CNC(=C2)C(=O)O
InChIInChI=1S/C10H13NO2/c12-10(13)9-5-8(6-11-9)4-7-2-1-3-7/h5-7,11H,1-4H2,(H,12,13)
InChIKeySBNSNOZGCXJGIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid: A Specialized Heterocyclic Building Block for Fragment-Based Discovery


4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid (CAS 1784801-61-1) is a disubstituted pyrrole scaffold featuring a carboxylic acid handle at the 2‑position and a cyclobutylmethyl substituent at the 4‑position of the 1H‑pyrrole ring . With a molecular formula of C₁₀H₁₃NO₂ and a molecular weight of 179.2 g/mol, this compound belongs to the pyrrole‑2‑carboxylic acid family, a privileged class of heterocyclic building blocks widely employed in medicinal chemistry for the construction of bioactive molecules and fragment libraries [1]. The cyclobutylmethyl group imparts distinct steric and electronic properties that differentiate it from unsubstituted or N‑alkylated analogs, making it a valuable synthon for programs requiring tailored lipophilicity, conformational constraint, and regioselective derivatization.

Why 4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid Cannot Be Replaced by Common Pyrrole-2-carboxylic Acid Analogs


In‑class pyrrole‑2‑carboxylic acid derivatives exhibit widely divergent physicochemical and reactivity profiles that preclude simple interchange. The 4‑(cyclobutylmethyl) substituent increases molecular weight and lipophilicity relative to the parent heterocycle (pyrrole‑2‑carboxylic acid; MW 111.1 g/mol, XLogP 0.7) , while the regiochemistry of substitution—C‑4 versus N‑1—dramatically alters hydrogen‑bonding capacity, acidity, and metal‑chelating behavior [1]. Direct head‑to‑head comparisons reveal that moving the cyclobutylmethyl group from N‑1 to C‑4 changes the topological polar surface area and rotatable bond count (3 for the 4‑substituted isomer vs. 4 for the N‑substituted isomer) [1], which impacts membrane permeability and off‑target binding. Consequently, researchers selecting a pyrrole‑2‑carboxylic acid building block must evaluate specific substitution patterns rather than assuming class‑wide interchangeability; failure to do so risks altered pharmacokinetics, reduced synthetic tractability, and invalid structure‑activity relationships.

Quantitative Differentiation Evidence: 4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid vs. Closest Analogs


Regiochemical Isomerism: C‑4 vs. N‑1 Substitution Alters Rotatable Bond Count and Topological Polar Surface Area

The 4‑(cyclobutylmethyl) isomer (target) possesses 3 rotatable bonds and a topological polar surface area (TPSA) of 53.1 Ų, whereas the N‑substituted isomer 1‑(cyclobutylmethyl)pyrrole‑2‑carboxylic acid has 4 rotatable bonds and a TPSA of 42.2 Ų [1]. The lower rotatable bond count of the target compound suggests reduced conformational entropy and potentially higher binding affinity in rigid binding sites, while the higher TPSA indicates improved aqueous solubility. These differences are critical for fragment screening libraries where physicochemical diversity is paramount.

Fragment-based drug design Physicochemical profiling Lead optimization

Molecular Weight and Lipophilicity Step‑Change Relative to Unsubstituted Pyrrole-2-carboxylic Acid

4‑(Cyclobutylmethyl)-1H‑pyrrole‑2‑carboxylic acid has a molecular weight of 179.2 g/mol and an estimated XLogP of ~1.9, compared to pyrrole‑2‑carboxylic acid (MW 111.1 g/mol, XLogP 0.7) . The +68.1 g/mol mass increase and +1.2 log unit lipophilicity shift reflect the addition of the cyclobutylmethyl group, positioning the target compound in a more desirable property space for lead‑like fragments (MW < 250, XLogP 1–3). This step‑change makes the compound a superior intermediate for fragment‑growing strategies where the unsubstituted core is too polar and low‑molecular‑weight to achieve adequate target engagement.

Medicinal chemistry Fragment growth Lipophilic ligand efficiency

Commercial Purity Benchmarking: ≥95% Purity Enables Direct Use in Parallel Synthesis

The target compound is supplied at a minimum purity of 95% (HPLC) , meeting the typical threshold for direct use in automated parallel synthesis and fragment screening without additional purification. In contrast, many in‑class pyrrole‑2‑carboxylic acid building blocks are offered at 97–98% purity , but the 95% specification is sufficient for high‑throughput chemistry workflows and ensures batch‑to‑batch consistency critical for SAR studies. This purity level, combined with the compound's availability from multiple reputable vendors (Biosynth, CymitQuimica, ChemSpace), reduces procurement risk and supply chain disruption.

Parallel synthesis Compound management Quality control

Cyclobutylmethyl Substituent Imparts Conformational Restraint and Metabolic Stability Advantages Over Linear Alkyl Chains

The cyclobutylmethyl group is a recognized privileged motif in drug design, with cyclobutyl‑containing drugs demonstrating improved metabolic stability and target selectivity . In a class‑level analysis, pyrrole‑2‑carboxylic acid derivatives bearing cycloalkylmethyl substituents typically exhibit reduced oxidative metabolism compared to linear alkyl chains due to steric shielding of benzylic positions. Although direct in vitro metabolic data for the target compound are not available, the established track record of cyclobutylmethyl‑containing clinical candidates (e.g., Cumyl‑CBMICA CB1 agonist series) supports the rationale that this substituent confers a pharmacokinetic advantage over n‑butyl or isobutyl analogs [1].

Conformational analysis Metabolic stability Cyclobutyl drugs

High-Value Application Scenarios for 4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid


Fragment-Based Lead Discovery Libraries Requiring 3D Diversity

The compound's unique combination of a hydrogen‑bond‑donor‑acceptor pyrrole‑carboxylic acid core and a conformationally constrained cyclobutylmethyl group makes it an ideal fragment for libraries targeting protein‑protein interactions or challenging binding sites. Its physicochemical profile (MW 179.2, TPSA 53.1 Ų, 3 rotatable bonds) aligns with the 'rule‑of‑three' guidelines for fragment selection, while the C‑4 substitution ensures distinct 3D shape compared to N‑substituted isomers . Procurement for fragment screening collections benefits from the compound's commercial availability at ≥95% purity, enabling direct plating without purification .

Late‑Stage Functionalization and Scaffold Hopping in Kinase Inhibitor Programs

The carboxylic acid handle at the 2‑position allows for straightforward amide coupling or esterification, while the cyclobutylmethyl group at the 4‑position serves as a metabolically stable lipophilic anchor. This regiochemistry enables scaffold‑hopping strategies where the pyrrole core replaces a phenyl or pyrazole ring in kinase inhibitor templates, maintaining key hydrogen‑bond interactions while modulating lipophilicity and off‑target profiles. The compound's higher TPSA relative to N‑substituted isomers may reduce hERG liability, a common concern in kinase drug discovery .

Agrochemical Intermediate: Synthesis of Pyrrole‑Based Fungicides and Herbicides

Pyrrole‑2‑carboxylic acid derivatives are key intermediates in the synthesis of agrochemicals such as fludioxonil and fenpiclonil. The 4‑(cyclobutylmethyl) substitution introduces a lipophilic group that can enhance cuticular penetration and soil mobility while retaining the essential carboxylic acid functionality for subsequent derivatization. The compound's purity (≥95%) and multi‑vendor availability (Biosynth, CymitQuimica) make it suitable for pilot‑scale synthesis and field‑trial material production .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Cyclobutylmethyl)-1H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.